molecular formula C10H7NaO3S B8320021 1-Azulenesulfonic acid sodium salt

1-Azulenesulfonic acid sodium salt

Cat. No. B8320021
M. Wt: 230.22 g/mol
InChI Key: FWYFZZHHADLSHQ-UHFFFAOYSA-M
Attention: For research use only. Not for human or veterinary use.
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Patent
US04702918

Procedure details

Sodium azulenesulfonate (12 g), 186 g of hydroxypropylcellulose-M and 282 g of stearic acid were granulated by the same way as in Example 5. Each 160 mg of it was filled in a capsule No. 3. The capsules were placed in a fluidized bed granulator-drier, fluidized by heating with air (intake temperature: 80° C.) for 15 minutes, the heater was turned off and allowed to cool with air of the room temperature to give capsules each containing 4 mg of azulenesulfonic acid.
Quantity
12 g
Type
reactant
Reaction Step One
[Compound]
Name
hydroxypropylcellulose-M
Quantity
186 g
Type
reactant
Reaction Step Two
Quantity
282 g
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
[C:1]1([S:11]([O-:14])(=[O:13])=[O:12])[C:10]2[C:4]([CH:5]=[CH:6][CH:7]=[CH:8][CH:9]=2)=[CH:3][CH:2]=1.[Na+].C(O)(=O)CCCCCCCCCCCCCCCCC>>[C:1]1([S:11]([OH:14])(=[O:12])=[O:13])[C:10]2[C:4]([CH:5]=[CH:6][CH:7]=[CH:8][CH:9]=2)=[CH:3][CH:2]=1 |f:0.1|

Inputs

Step One
Name
Quantity
12 g
Type
reactant
Smiles
C1(=CC=C2C=CC=CC=C12)S(=O)(=O)[O-].[Na+]
Step Two
Name
hydroxypropylcellulose-M
Quantity
186 g
Type
reactant
Smiles
Step Three
Name
Quantity
282 g
Type
reactant
Smiles
C(CCCCCCCCCCCCCCCCC)(=O)O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
80 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
Each 160 mg of it was filled in a capsule No
TEMPERATURE
Type
TEMPERATURE
Details
to cool with air of the room temperature

Outcomes

Product
Name
Type
product
Smiles
C1(=CC=C2C=CC=CC=C12)S(=O)(=O)O
Measurements
Type Value Analysis
AMOUNT: MASS 4 mg
YIELD: CALCULATEDPERCENTYIELD 0%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.